N4-Benzoylcytidine

Overview

Description

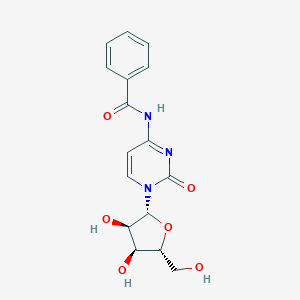

N4-Benzoylcytidine (CAS 13089-48-0) is a cytidine derivative where the exocyclic amine at the 4-position of the pyrimidine ring is protected by a benzoyl group. This modification enhances stability during chemical synthesis, particularly in oligonucleotide assembly. The compound is synthesized via benzoylation of cytidine using benzoic anhydride in methanol under reflux, yielding a white crystalline powder with a melting point of 230–234°C (decomposition) and a molecular weight of 347.33 g/mol . It is soluble in polar solvents like methanol, DMSO, and alkaline solutions (1N NaOH), making it versatile for laboratory applications . Its primary use lies in oligoribonucleotide synthesis, where it serves as a protected nucleoside building block to prevent undesired side reactions during phosphoramidite-based coupling .

Mechanism of Action

Target of Action

The primary targets of N-Benzoylcytidine are uracil-cytidine kinase 1 (UCK1) and UCK2 . These enzymes play a crucial role in the phosphorylation of uridine and cytidine nucleoside analogs .

Mode of Action

N-Benzoylcytidine acts as a substrate for UCK1 and UCK2 . By interacting with these enzymes, it participates in the synthesis of 2-OH protective groups for solid-phase RNA synthesis .

Biochemical Pathways

The interaction of N-Benzoylcytidine with UCK1 and UCK2 affects the biochemical pathways involved in RNA synthesis . Specifically, it contributes to the synthesis of 2-OH protective groups for solid-phase RNA synthesis .

Result of Action

The action of N-Benzoylcytidine results in the synthesis of 2-OH protective groups for solid-phase RNA synthesis . Additionally, it can be used to synthesize oligonucleotides for UV induction and targeted gene silencing in zebrafish embryos .

Biochemical Analysis

Biochemical Properties

N-Benzoylcytidine interacts with enzymes such as uracil-cytidine kinase 1 (UCK1) and UCK2 . These interactions play a crucial role in the biochemical reactions involving N-Benzoylcytidine. The nature of these interactions involves the use of N-Benzoylcytidine as a substrate for these enzymes .

Cellular Effects

It is known that N-Benzoylcytidine can be used to synthesize oligonucleotides for UV induction and targeted gene silencing in zebrafish embryos , suggesting that it may have an impact on gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N-Benzoylcytidine involves its role as a substrate for uracil-cytidine kinase 1 (UCK1) and UCK2 . These enzymes may facilitate the conversion of N-Benzoylcytidine into other compounds, potentially influencing gene expression and other cellular processes.

Metabolic Pathways

It is known that N-Benzoylcytidine is a substrate for uracil-cytidine kinase 1 (UCK1) and UCK2 , suggesting that it may be involved in the metabolic pathways of these enzymes.

Biological Activity

N4-Benzoylcytidine (N4-BC) is a synthetic nucleoside analog of cytidine, notable for its diverse biological activities, particularly in antiviral and antimicrobial contexts. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C16H17N3O6

- Molecular Weight : 347.32 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 230-234 °C (decomposes)

- Solubility : Soluble in methanol, DMSO, and 1N NaOH .

This compound exhibits significant biological activity through several mechanisms:

-

Antiviral Activity :

- N4-BC has been shown to inhibit the replication of various viruses by acting as a substrate for viral polymerases. This incorporation can lead to chain termination during nucleic acid synthesis, effectively halting viral proliferation .

- Studies indicate its efficacy against herpes simplex virus (HSV) and other RNA viruses, making it a candidate for further antiviral drug development.

-

Antimicrobial Activity :

- The compound demonstrates antibacterial properties against a range of pathogenic microorganisms. Its mechanism may involve interference with nucleic acid synthesis, similar to other nucleoside analogs .

- Research has highlighted its effectiveness against bacteria, molds, and yeast, suggesting potential applications in treating infections caused by these pathogens .

- Enzyme Interaction :

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| Cytidine | C9H13N3O5 | Natural nucleoside; essential for RNA synthesis |

| N4-Acetylcytidine | C11H13N3O5 | Acetylated derivative; used in biochemical assays |

| 5-Methylcytidine | C10H13N3O5 | Methylated form; plays a role in epigenetics |

| 2'-Deoxycytidine | C9H13N3O4 | Key component of DNA; essential for genetic material |

| This compound | C16H17N3O6 | Enhanced lipophilicity; potential for improved cellular uptake |

The presence of the benzoyl group in N4-BC enhances its lipophilicity compared to more polar nucleosides, potentially improving cellular uptake and interaction with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Efficacy : A study demonstrated that N4-BC significantly reduced viral load in cell cultures infected with HSV. The compound was able to inhibit viral replication by interfering with the viral polymerase activity.

- Antimicrobial Testing : In vitro tests revealed that N4-BC exhibited considerable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent .

Scientific Research Applications

Antiviral Research

N4-Benzoylcytidine has been investigated for its potential as an antiviral agent. Studies indicate that it may inhibit the replication of various viruses by acting as a substrate for viral polymerases, leading to chain termination during nucleic acid synthesis. This mechanism is crucial for developing antiviral therapies targeting viral replication processes.

- Mechanism of Action : N4-BC's structural similarity to natural nucleosides allows it to be incorporated into RNA or DNA by polymerases, potentially disrupting viral replication cycles .

Enzyme Interaction Studies

N4-BC interacts with enzymes involved in nucleotide metabolism, influencing processes like DNA methylation. These interactions are vital for understanding gene regulation mechanisms and developing drugs that can modulate these pathways.

- Impact on Enzymes : The compound's ability to modify enzyme activity suggests its potential use in designing inhibitors that target specific enzymes involved in nucleotide metabolism .

Antimicrobial Applications

Research has shown that this compound exhibits antimicrobial properties, potentially inhibiting the growth of pathogenic microorganisms. This activity may involve interference with nucleic acid synthesis, making it a candidate for further exploration in antimicrobial drug development.

Several studies have documented the efficacy of this compound:

- A study highlighted its potential to inhibit hepatitis C virus replication, showcasing its role as a precursor in synthesizing antiviral agents .

- Another investigation focused on its interactions with polymerases, providing insights into its mechanism as a chain terminator during viral RNA synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N4-Benzoylcytidine, and how is regioselectivity ensured?

this compound is typically synthesized via benzoylation of cytidine under controlled conditions. Key steps include:

- Protection of reactive groups : Use of acid-labile protecting groups (e.g., trityl) for hydroxyl groups to prevent undesired side reactions .

- Reagent selection : Benzoyl chloride or derivatives in anhydrous solvents (e.g., pyridine) to selectively target the N4 position of cytidine .

- Purification : Column chromatography or recrystallization to isolate the product, confirmed by HPLC (>98% purity) and NMR (e.g., downfield shifts for benzoyl protons at ~7.5 ppm) .

Q. Which analytical methods are critical for verifying the purity and structural integrity of this compound?

- HPLC : Reverse-phase chromatography with UV detection (λ = 260 nm) to assess purity (>98%) and monitor degradation .

- NMR spectroscopy : 1H/13C NMR to confirm benzoyl group integration (e.g., aromatic protons) and sugar moiety configuration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (347.32 g/mol) and detect impurities .

Q. What are the optimal storage conditions to preserve this compound stability?

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or thermal decomposition .

- Moisture control : Use desiccants and inert gas (e.g., nitrogen) to avoid hygroscopic degradation .

- Light protection : Amber vials to minimize photolytic damage, particularly to the benzoyl group .

Advanced Research Questions

Q. How can researchers resolve contradictory yield data in this compound derivatization reactions?

Contradictions often arise from:

- Reaction kinetics : Temperature-dependent side reactions (e.g., 5'-chloro vs. 2',5'-dichloro derivatives) require precise control (20–25°C) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote by-products; optimize using kinetic studies .

- Catalyst screening : Metal catalysts (e.g., ZnCl2) can improve regioselectivity, validated via comparative TLC or LC-MS .

Q. What experimental strategies mitigate this compound decomposition during long-term storage?

- Lyophilization : Freeze-drying in aliquots reduces repeated freeze-thaw cycles, preserving stability .

- Stability assays : Accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) to model degradation pathways .

- Inert atmosphere : Argon-purged vials minimize oxidative damage to the benzamide moiety .

Q. How do steric and electronic factors influence this compound’s reactivity in nucleoside modifications?

- Steric hindrance : The bulky benzoyl group at N4 reduces accessibility to the 2'-OH, favoring 5'-position reactivity in phosphorylation or halogenation .

- Electronic effects : Electron-withdrawing benzoyl groups increase electrophilicity at C5, enabling selective cross-coupling (e.g., Suzuki-Miyaura) .

- Computational modeling : DFT calculations predict reactive sites, guiding experimental design for regioselective modifications .

Q. What are the challenges in quantifying this compound in complex biological matrices?

- Matrix interference : Use solid-phase extraction (SPE) or protein precipitation to isolate the compound from cellular lysates .

- Sensitivity limits : LC-MS/MS with MRM transitions (e.g., m/z 347→154) enhances detection at nanomolar concentrations .

- Internal standards : Isotope-labeled analogs (e.g., 13C-N4-Benzoylcytidine) correct for ionization variability .

Q. Methodological Considerations

Q. How should researchers design controls for experiments involving this compound?

- Negative controls : Unmodified cytidine to assess background reactivity in enzymatic assays .

- Stability controls : Incubate this compound under experimental conditions (e.g., pH 7.4 buffer, 37°C) to quantify degradation .

- Synthetic controls : Co-synthesize known derivatives (e.g., N4-Acetylcytidine) to validate reaction specificity .

Q. What precautions are necessary when handling this compound in vitro?

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Enzyme Substrate Specificity

N4-Benzoylcytidine and its deoxy counterpart, N4-Benzoyl-2’-deoxycytidine (CAS 4836-13-9), exhibit distinct interactions with amidohydrolases. While both are substrates for these enzymes, the presence of the 2'-hydroxyl group in this compound influences substrate preference. For example, hydrolases like D8RL and BRMAm hydrolyze this compound efficiently but show reduced activity toward N4-Benzoyl-2’-deoxycytidine, indicating steric or electronic effects from the ribose moiety .

Stability Under Basic Conditions

This compound is prone to base-induced side reactions, such as acyl group migration, under non-ammoniacal basic conditions (e.g., methylamine or ethylenediamine). In contrast, N4-Acetylcytidine (CAS 3768-18-1) exhibits greater stability, making it preferable for oligonucleotide synthesis requiring harsh deprotection steps .

Modifications and Derivatives

Structural modifications of this compound significantly alter its properties:

- N4-Benzoyl-3'-O-methylcytidine (CAS 160107-15-3): The 3'-O-methyl group enhances nuclease resistance, making it valuable for RNA virus studies .

- N4-Benzoyl-5-methyl-deoxycytidine (CAS 104579-02-4): The 5-methyl group improves metabolic stability, aiding antitumor drug development .

- N4-Benzoyl-2’-deoxy-2’-fluoro-arabinocytidine: This derivative shows antiviral activity by disrupting viral RNA synthesis .

Reaction Behavior in Hydrogenation

This compound derivatives can complicate hydrogenation reactions. For example, hydrogenation of the 2’,3’-didehydro-2’,3’-dideoxy-N4-Benzoylcytidine (8d) led to product mixtures, necessitating deprotection prior to hydrogenation to isolate zalcitabine (an anti-HIV drug) in 70% yield. This contrasts with non-benzoylated nucleosides, which hydrogenate cleanly .

Preparation Methods

Fundamental Chemistry and Historical Context

Structural and Functional Significance

N4-Benzoylcytidine consists of a cytidine nucleoside modified at the exocyclic amine (N4) with a benzoyl group (-). This modification enhances stability during solid-phase synthesis by blocking nucleophilic attacks at the N4 position . The benzoyl group is subsequently removed under basic conditions (e.g., ammonium hydroxide) during oligonucleotide deprotection.

Early Synthetic Approaches

Initial methods relied on direct benzoylation of cytidine using benzoyl chloride () or benzoic anhydride () in polar aprotic solvents like dimethylformamide (DMF). These protocols suffered from low yields (50–60%) due to competing O-benzoylation at the 2' and 3' hydroxyl groups of the ribose moiety .

Modern Preparation Methods

Catalytic Acylation with DMAP

The Chinese patent CN105541728A describes a high-efficiency method using 4-dimethylaminopyridine (DMAP) as an acylation catalyst. Key features include:

Reaction Conditions

-

Reactants : Cytosine (), benzoyl chloride, or benzoic anhydride.

-

Solvent : Acetonitrile () or dichloromethane ().

-

Catalyst : DMAP (0.1–0.3 mol%).

-

Base : Triethylamine () for HCl scavenging.

-

Temperature : 5–10°C during benzoyl chloride addition, followed by gradual warming to 40–45°C.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | ≥93% |

| Purity (HPLC) | ≥99% |

| Reaction Time | 4–8 hours |

| Solvent Recovery | 60–65% |

This method achieves near-quantitative conversion by suppressing O-benzoylation through low-temperature kinetics and DMAP’s selective N-acylation .

Orthoester-Mediated Protection

The Canadian Journal of Chemistry details a multi-step approach using 2',3'-O-methoxyethylidene protection to direct benzoylation exclusively to the N4 position :

-

Protection : Cytidine is treated with trimethyl orthoacetate under acidic conditions to form 2',3'-O-methoxyethylidenecytidine.

-

Benzoylation : Benzoyl chloride reacts with the protected cytidine in pyridine, yielding N4-benzoyl-2',3'-O-methoxyethylidenecytidine.

-

Deprotection : Acidic hydrolysis removes the orthoester group, yielding this compound.

Critical Data

-

Overall Yield : 72–78% (three steps).

-

Purity : 98.5% (by NMR).

-

Advantage : Eliminates ribose hydroxyl benzoylation.

Comparative Analysis of Methodologies

Efficiency and Scalability

The table below contrasts the DMAP-catalyzed and orthoester-mediated methods:

The DMAP method is superior for industrial applications due to its single-step protocol and high solvent recovery rates .

Industrial-Scale Optimization

Process Intensification

Patent CN105541728A exemplifies large-scale production:

-

Reactor Size : 100–200 L.

-

Cytochrome Input : 22 kg (196 mol).

-

Benzoyl Chloride : 34–36 kg (1:1–1.5 molar ratio).

-

Triethylamine : 24–28 kg.

Post-reaction processing includes:

-

Filtration : Removal of triethylamine hydrochloride.

-

Solvent Recovery : Distillation reclaims 60–65% of acetonitrile or dichloromethane.

-

Washing : Sequential water and ethanol washes remove residual reagents.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Cytosine | 120–150 |

| Benzoyl Chloride | 80–100 |

| DMAP | 500–600 |

| Total (per kg product) | 300–350 |

The DMAP method reduces costs by 40% compared to traditional methods requiring chromatography .

Challenges and Limitations

By-product Formation

Trace N4,O-dibenzoylcytidine (<0.5%) may form if temperature exceeds 10°C during benzoyl chloride addition .

Properties

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXBRFDWSPXODM-BPGGGUHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316254 | |

| Record name | N-Benzoylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13089-48-0 | |

| Record name | N-Benzoylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13089-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Benzoylcytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.